molecular formula C10H12O2 B3021601 4-(Cyclopropylmethoxy)phenol CAS No. 63659-24-5

4-(Cyclopropylmethoxy)phenol

Cat. No.: B3021601
CAS No.: 63659-24-5
M. Wt: 164.2 g/mol
InChI Key: QEFZFASAZLTLEU-UHFFFAOYSA-N
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Description

4-(Cyclopropylmethoxy)phenol is an organic compound with the molecular formula C10H12O2 It is characterized by a phenol group substituted with a cyclopropylmethoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)phenol typically involves the protection of the phenol group, followed by a Grignard reaction, etherification, and subsequent deprotection. One common method starts with p-chlorophenol, which undergoes phenol hydroxy protection, Grignard reaction with cyclopropylmethyl bromide, etherification, and finally deprotection to yield the target compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scales. These methods often involve continuous flow processes and the use of catalysts to improve yield and efficiency. The Grignard reaction and etherification steps are particularly crucial in the industrial setting .

Chemical Reactions Analysis

Types of Reactions: 4-(Cyclopropylmethoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium dichromate (Na2Cr2O7), Fremy’s salt (potassium nitrosodisulfonate)

    Reduction: Sodium borohydride (NaBH4), stannous chloride (SnCl2)

    Substitution: Halogens (Cl2, Br2), nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4)

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated, nitrated, or sulfonated phenols

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)phenol involves its interaction with various molecular targets. As a phenolic compound, it can act as an antioxidant by scavenging free radicals and inhibiting enzymes involved in oxidative stress, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . Additionally, its structural features allow it to participate in various biochemical pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Uniqueness: 4-(Cyclopropylmethoxy)phenol is unique due to its cyclopropylmethoxy substitution, which imparts distinct chemical and biological properties compared to other phenolic compounds

Biological Activity

4-(Cyclopropylmethoxy)phenol is a phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopropylmethoxy group attached to a phenolic ring. This unique substitution pattern imparts specific chemical and biological properties that differentiate it from other phenolic compounds.

Biological Activities

1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. As a phenolic compound, it can scavenge free radicals and inhibit oxidative stress-related enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . These actions suggest potential therapeutic applications in oxidative stress-related diseases.

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation .

3. Cardiovascular Applications
this compound has been explored as a precursor in the synthesis of beta-blockers, such as betaxolol, which are used in treating cardiovascular conditions like glaucoma . Its selective β-adrenergic blocking properties have been compared favorably to existing medications, indicating its potential in cardiovascular therapy .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Antioxidant Mechanism : The hydroxyl group on the phenolic ring allows for hydrogen bonding and redox reactions, effectively neutralizing reactive oxygen species (ROS).
  • Enzyme Inhibition : It inhibits enzymes involved in inflammatory responses, thereby reducing the overall inflammatory burden within tissues .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAntioxidant ActivityAnti-inflammatory ActivityCardiovascular Application
This compoundHighHighYes
4-MethoxyphenolModerateModerateNo
4-(2-Cyclopropylmethoxyethyl)phenolLowLowYes

Study on Antioxidant Activity

A study evaluating the antioxidant capacity of various phenolic compounds demonstrated that this compound significantly inhibited lipid peroxidation in cellular models, suggesting its protective role against oxidative damage .

Clinical Implications

In clinical settings, derivatives of this compound have been tested for their efficacy in managing conditions like hypertension and glaucoma. Results showed promising outcomes regarding blood pressure regulation and intraocular pressure reduction .

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for investigation include:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profiles in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced activity.
  • Clinical Trials : To evaluate its effectiveness in human subjects for conditions related to oxidative stress and inflammation.

Properties

IUPAC Name

4-(cyclopropylmethoxy)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8,11H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFZFASAZLTLEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50548487
Record name 4-(Cyclopropylmethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63659-24-5
Record name 4-(Cyclopropylmethoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50548487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(cyclopropylmethoxy)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 11.0 g of hydroquinone, 80 ml of isopropanol, 4.1 g of sodium hydroxide in 4.5 ml water, 9.9 g of cyclopropylmethyl chloride and 0.5 g of potassium iodide is stirred under reflux for 12 hours. The solvent is evaporated and the residue is extracted with ether. The ether extract is washed successively with water, sodium bicarbonate solution, dilute sodium bisulfite solution, water and sodium chloride solution and dried. The crude product obtained after evaporation of solvent is purified by preparative chromatography on silica gel, using first toluene and then toluene-ethyl acetate (90:5 to 85:15) as eluent to yield p-(cyclopropylmethoxy)-phenol, m.p. 49°-52°.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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